![molecular formula C19H20N6O2 B2550150 (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE CAS No. 618859-69-1](/img/structure/B2550150.png)
(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE
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Overview
Description
(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a piperazine ring, a nitrophenyl group, and an imidazo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid.
Attachment of the Piperazine Ring: The piperazine ring is attached to the imidazo[1,5-a]pyridine core through a nucleophilic substitution reaction, typically using a piperazine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness allows it to interact with a distinct set of molecular targets, providing opportunities for novel applications in various fields.
Biological Activity
(1E)-N-(4-Methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine moiety : Known for its ability to interact with various biological targets.
- Imidazo[1,5-a]pyridine core : This structure is often associated with pharmacological activity.
The biological activity of (1E)-N-(4-Methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine is primarily attributed to its interaction with specific receptors and enzymes. The following mechanisms have been observed:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression, potentially blocking pathways that lead to tumor growth.
- Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways crucial for cell proliferation and survival.
Antitumor Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a potent effect in inhibiting cell proliferation.
Immunomodulatory Effects
Research has suggested that the compound may enhance immune response:
- cGAS-STING Pathway Activation : By inhibiting ENPP1, the compound can stimulate the cGAS-STING pathway, which is crucial for immune activation against tumors. This was evidenced by increased expression of downstream target genes such as IFNB1 and CXCL10 in treated cells .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of the compound in a murine model. The results indicated that:
- Combination Therapy : When administered alongside anti-PD-1 antibodies, the compound achieved a tumor growth inhibition rate of 77.7%, significantly enhancing survival rates compared to controls.
Study 2: Pharmacokinetics
The pharmacokinetic profile of the compound was assessed to determine its viability for clinical applications:
Parameter | Value |
---|---|
Half-life | 6 hours |
Bioavailability | 45% |
Peak Plasma Concentration | 250 ng/mL |
These findings suggest favorable absorption characteristics that support further development as a therapeutic agent.
Properties
IUPAC Name |
(E)-N-(4-methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-22-9-11-23(12-10-22)20-14-17-18-7-2-3-8-24(18)19(21-17)15-5-4-6-16(13-15)25(26)27/h2-8,13-14H,9-12H2,1H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINGJGIIYWMEBV-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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